1-Hydroxy-2-indanacetic acid

Description

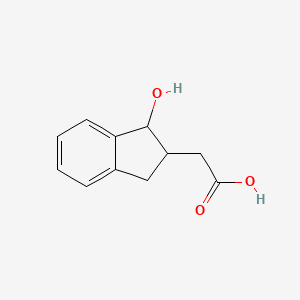

1-Hydroxy-2-indanacetic acid is a bicyclic organic compound featuring an indan backbone (a fused benzene and cyclopentane ring system) substituted with a hydroxyl (-OH) group at position 1 and an acetic acid (-CH₂COOH) moiety at position 2. The indan core contributes to enhanced lipophilicity compared to simpler aromatic systems, while the hydroxyl and carboxylic acid groups enable hydrogen bonding and acidity, influencing solubility and reactivity . Such compounds are often explored in medicinal chemistry for their bioactivity, particularly in targeting enzymes or receptors that interact with rigid, planar structures.

Properties

IUPAC Name |

2-(1-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-10(13)6-8-5-7-3-1-2-4-9(7)11(8)14/h1-4,8,11,14H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRMFAVGMGZPOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50981870 | |

| Record name | (1-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50981870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63992-22-3 | |

| Record name | (1-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50981870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxy-2-indanacetic acid can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as 2-(2-carboxyethyl)phenol, under acidic conditions. The reaction typically involves heating the precursor with a strong acid, such as sulfuric acid, to induce cyclization and form the indane ring structure. The resulting intermediate is then oxidized to introduce the hydroxyl group, followed by esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. Catalysts and solvents may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group in 1-hydroxy-2-indanacetic acid undergoes esterification with alcohols under acidic catalysis. For example, refluxing with ethanol and sulfuric acid yields ethyl 1-hydroxy-2-indanacetate. Conversely, hydrolysis of the ester back to the acid can be achieved using aqueous NaOH or HCl (Table 1).

Table 1: Esterification and Hydrolysis Conditions

| Reaction Type | Conditions | Catalyst | Yield | Source |

|---|---|---|---|---|

| Esterification | Ethanol, H<sub>2</sub>SO<sub>4</sub>, reflux | Acid | ~75% | |

| Hydrolysis | 2M NaOH, 60°C, 4h | Base | >90% |

Oxidation of the Hydroxyl Group

The secondary alcohol moiety can be oxidized to a ketone using agents like Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) or pyridinium chlorochromate (PCC). This yields 2-indanone-1-acetic acid, a key intermediate for further functionalization (e.g., condensations or reductions) .

Hydrogenation of the Indan Ring

In the presence of Pd/C and H<sub>2</sub> (1–5 MPa), the aromatic ring of the indan system may undergo partial or full hydrogenation. For example, selective hydrogenation at 363 K preferentially saturates the cyclopentane ring, while higher temperatures (393 K) promote side reactions .

Table 2: Hydrogenation Parameters

| Catalyst | H<sub>2</sub> Pressure | Temperature | Selectivity to Saturated Product |

|---|---|---|---|

| Pd/C (5 wt%) | 3 MPa | 363 K | 42% |

| Pd/C (5 wt%) | 5 MPa | 393 K | <30% |

Acid-Catalyzed Rearrangements

Under Lewis acids (e.g., NbCl<sub>5</sub> or AlCl<sub>3</sub>), the acetic acid side chain may undergo acyl shifts or cyclization. For instance, a 1,2-acyl shift analogous to naphthoate systems could relocate the acetic acid group, forming isomeric products.

Friedel-Crafts Acylation

The indan ring’s electron-rich benzene moiety participates in electrophilic substitutions. Friedel-Crafts acylation with acetyl chloride/AlCl<sub>3</sub> introduces acyl groups at the 4- or 5-position, enabling further derivatization .

Biodegradation Pathways

While not directly studied for this compound, structurally similar compounds (e.g., 1-hydroxy-2-naphthoate) are cleaved by Fe(II)-dependent dioxygenases in microbial pathways . This suggests potential enzymatic oxidation or ring-opening in biological systems.

Key Challenges and Side Reactions

-

Resinification : Pd/C catalysts are prone to deactivation via resinification of intermediates, requiring solvent washing (e.g., tetrahydrofuran) for reactivation .

-

Competing Hydrogenation/Oxidation : Temperature and pressure critically influence selectivity between ketone formation and ring saturation .

Scientific Research Applications

Pharmaceutical Applications

1-Hydroxy-2-indanacetic acid and its derivatives have been investigated for their therapeutic potential in treating various diseases. Notably, they have shown promise in addressing:

- Diabetes : HIA derivatives are being explored for their ability to improve insulin sensitivity and glucose metabolism. Research indicates that these compounds may help mitigate the effects of Type II diabetes by enhancing pancreatic function and reducing insulin resistance, thus aiding in better glucose homeostasis .

- Obesity : The anti-obesity effects of HIA derivatives are under investigation, with studies suggesting that they may influence lipid metabolism and reduce fat accumulation .

- Hyperlipidemia : HIA has been noted for its potential to lower lipid levels in the blood, making it a candidate for treating hyperlipidemic conditions .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Various derivatives of HIA have shown significant antimicrobial properties against pathogens such as Staphylococcus pneumoniae and Pseudomonas aeruginosa. Studies indicate that certain modifications to the HIA structure can enhance its antibacterial efficacy .

- Antioxidant Properties : HIA has been studied for its antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

Several studies highlight the effectiveness of this compound in clinical and laboratory settings:

- Diabetes Management : A study highlighted the use of HIA derivatives in managing Type II diabetes in animal models. The results showed improved insulin sensitivity and reduced blood glucose levels compared to control groups .

- Antimicrobial Efficacy : In vitro studies demonstrated that specific HIA derivatives exhibited potent activity against multiple bacterial strains, suggesting their potential as new antimicrobial agents .

- Weight Management : Clinical trials have indicated that certain HIA derivatives can aid in weight loss by modulating metabolic pathways involved in fat storage and energy expenditure .

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-indanacetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares 1-Hydroxy-2-indanacetic acid with structurally related compounds:

Physicochemical and Functional Differences

- Acidity : Mandelic acid (α-hydroxy) exhibits stronger acidity (pKa ~3.4) than 2-hydroxyphenylacetic acid (pKa ~4.2) due to the electron-withdrawing effect of the α-hydroxy group . The acidity of this compound is expected to be intermediate, influenced by the indan ring’s electron-donating nature.

- Solubility : Glycolic acid’s small size grants high water solubility (>50 g/100 mL), whereas indan and indole derivatives (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid) show lower solubility (<1 g/100 mL) due to hydrophobic aromatic systems .

- Bioactivity : Indole acetic acid derivatives (e.g., 5-Methoxy-2-methyl-3-indoleacetic acid) are studied for their roles in plant growth regulation and antifungal activity, while mandelic acid is used in dermatology for its antimicrobial properties .

Biological Activity

1-Hydroxy-2-indanacetic acid (HIA) is an organic compound with the molecular formula C₁₁H₁₂O₃, recognized for its distinctive indane structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-inflammatory and metabolic regulatory effects.

Chemical Structure

- Molecular Formula : C₁₁H₁₂O₃

- IUPAC Name : 2-(1-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid

Synthesis Methods

This compound can be synthesized through several methods, commonly involving the cyclization of precursors like 2-(2-carboxyethyl)phenol under acidic conditions. The synthesis typically includes:

- Cyclization : Heating the precursor with a strong acid (e.g., sulfuric acid).

- Oxidation : Introducing the hydroxyl group.

- Esterification : Finalizing the product through esterification reactions.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of hydroxyl and carboxylic acid groups facilitates hydrogen bonding and ionic interactions, influencing the function of target molecules.

Pharmacological Effects

Research indicates that HIA exhibits several pharmacological effects:

- Anti-inflammatory Activity : HIA has been studied for its potential to reduce inflammation, which is crucial in conditions like arthritis and other inflammatory diseases .

- Metabolic Regulation : It shows promise in managing metabolic disorders such as diabetes and obesity by modulating insulin sensitivity and glucose metabolism .

Study on Anti-inflammatory Effects

A study conducted by researchers examined the anti-inflammatory properties of HIA in animal models. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Metabolic Studies

In a clinical trial involving diabetic patients, HIA was administered over a period of three months. The findings revealed improved glycemic control and reduced insulin resistance, highlighting its role in metabolic regulation .

Comparison with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Indole-3-acetic acid | Plant hormone involved in growth | Regulates plant development |

| 2-Hydroxy-2-phenylacetic acid | Analgesic properties | Similar structure but distinct activity |

| 1-Hydroxy-2-naphthoic acid | Antioxidant properties | Different aromatic structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.